1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

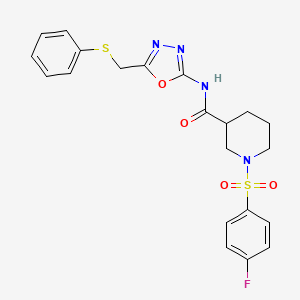

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, an oxadiazole ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents to form the 1,3,4-oxadiazole ring.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.

Formation of the Piperidine Carboxamide: The piperidine ring is typically formed through cyclization reactions involving appropriate amines and carboxylic acid derivatives.

Attachment of the Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the compound with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

- 1-((4-chlorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

- 1-((4-bromophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

- 1-((4-methylphenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

Uniqueness

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide (CAS Number: 952877-41-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H21FN4O4S2 |

| Molecular Weight | 476.5 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antiparasitic, and antimicrobial effects. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound under review have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound exhibited cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these cell lines were found to be in the micromolar range, indicating a moderate level of potency compared to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage. This suggests that the compound may promote programmed cell death in a dose-dependent manner .

- Comparative Efficacy : In comparative studies, related oxadiazole compounds have shown higher biological potency than traditional chemotherapeutics. For example, some derivatives achieved IC50 values lower than 1 µM against specific leukemia cell lines .

Other Biological Activities

Beyond its anticancer properties, the compound may also possess other pharmacological effects:

- Enzyme Inhibition : Some oxadiazole derivatives have been reported as selective inhibitors of various kinases, including VEGFR-2 and focal adhesion kinase (FAK). These activities are critical for cancer progression and metastasis .

- Antimicrobial Effects : Preliminary studies suggest that oxadiazole derivatives can exhibit antimicrobial properties, which could be beneficial in treating infections alongside cancer therapy .

Case Studies

Several case studies have illustrated the biological activity of similar compounds:

- Study on MCF-7 Cells : A study demonstrated that a related oxadiazole derivative induced significant apoptosis in MCF-7 cells with an IC50 value of approximately 0.65 µM. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

- VEGFR Inhibition : Another study focused on a series of oxadiazole compounds that showed potent inhibition of VEGFR-2 with IC50 values as low as 31 nM, indicating their potential as antiangiogenic agents in cancer therapy .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S2/c22-16-8-10-18(11-9-16)32(28,29)26-12-4-5-15(13-26)20(27)23-21-25-24-19(30-21)14-31-17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-14H2,(H,23,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXVYRVHWDSDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.